molecular formula C22H37NO B2479436 1-(Pyridin-2-yl)heptadecan-1-one CAS No. 885955-07-7

1-(Pyridin-2-yl)heptadecan-1-one

Cat. No.: B2479436
CAS No.: 885955-07-7
M. Wt: 331.544
InChI Key: TXIKPQXLBKPGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)heptadecan-1-one is an organic compound with the molecular formula C22H37NO. It is characterized by a pyridine ring attached to a heptadecanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)heptadecan-1-one can be synthesized through a multi-step process involving the reaction of pyridine derivatives with long-chain alkyl halides. The typical synthetic route involves:

    Formation of the pyridine derivative: This step involves the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Alkylation: The pyridine derivative is then reacted with a heptadecanone precursor under basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)heptadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

1-(Pyridin-2-yl)heptadecan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)heptadecan-1-one involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in key cellular signaling pathways .

Comparison with Similar Compounds

1-(Pyridin-2-yl)heptadecan-1-one can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)octadecan-1-one: Similar structure but with an octadecanone chain.

    1-(Pyridin-2-yl)nonadecan-1-one: Similar structure but with a nonadecanone chain.

    1-(Pyridin-2-yl)hexadecan-1-one: Similar structure but with a hexadecanone chain.

Uniqueness: this compound is unique due to its specific chain length, which can influence its physical and chemical properties, as well as its biological activity. The heptadecanone chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .

Properties

IUPAC Name

1-pyridin-2-ylheptadecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24)21-18-16-17-20-23-21/h16-18,20H,2-15,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIKPQXLBKPGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.